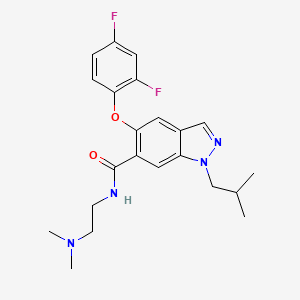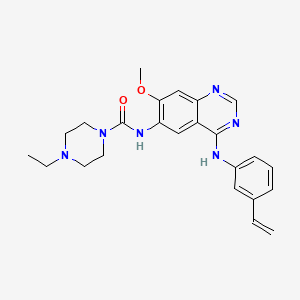
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to a propyl chain, which is further connected to a chloropyridine carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-pyrazol-1-ylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.
Hydrolysis: 2-chloropyridine-3-carboxylic acid and 3-pyrazol-1-ylpropanol.
科学的研究の応用
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The chloropyridine moiety can further enhance binding affinity and specificity through halogen bonding.
類似化合物との比較
Similar Compounds
3-Pyrazol-1-ylpropyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
3-Pyrazol-1-ylpropyl 2-fluoropyridine-3-carboxylate: Contains a fluorine atom in place of chlorine.
3-Pyrazol-1-ylpropyl 2-iodopyridine-3-carboxylate: Features an iodine atom instead of chlorine.
Uniqueness
3-Pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its halogenated analogs .
特性
IUPAC Name |
3-pyrazol-1-ylpropyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-10(4-1-5-14-11)12(17)18-9-3-8-16-7-2-6-15-16/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFILRZZXPSLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B2913279.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2913282.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)




![6-ethyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2913291.png)
![3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2913293.png)
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2913297.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2913298.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2913299.png)
